molecular formula C6H11ClN2O2 B15053526 Octahydro-[1,3]oxazolo[4,5-c]pyridin-2-one hydrochloride

Octahydro-[1,3]oxazolo[4,5-c]pyridin-2-one hydrochloride

Cat. No.: B15053526
M. Wt: 178.62 g/mol
InChI Key: VNPRMKVACJOTFQ-UHFFFAOYSA-N
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Description

Octahydro-[1,3]oxazolo[4,5-c]pyridin-2-one hydrochloride is a chemical compound with the molecular formula C6H11ClN2O2 and a molecular weight of 178.62 g/mol . This compound is known for its unique structure, which includes an oxazolidine ring fused to a piperidine ring. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-[1,3]oxazolo[4,5-c]pyridin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with an oxazolidine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and specific solvents to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often using high-pressure reactors and continuous flow systems to ensure consistent product quality. The final product is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Octahydro-[1,3]oxazolo[4,5-c]pyridin-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce more saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

Octahydro-[1,3]oxazolo[4,5-c]pyridin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: This compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of octahydro-[1,3]oxazolo[4,5-c]pyridin-2-one hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one hydrochloride
  • Oxazolo[5,4-c]pyridin-2(1H)-one hydrochloride

Uniqueness

Octahydro-[1,3]oxazolo[4,5-c]pyridin-2-one hydrochloride is unique due to its specific ring structure and the presence of both oxazolidine and piperidine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C6H11ClN2O2

Molecular Weight

178.62 g/mol

IUPAC Name

3a,4,5,6,7,7a-hexahydro-3H-[1,3]oxazolo[4,5-c]pyridin-2-one;hydrochloride

InChI

InChI=1S/C6H10N2O2.ClH/c9-6-8-4-3-7-2-1-5(4)10-6;/h4-5,7H,1-3H2,(H,8,9);1H

InChI Key

VNPRMKVACJOTFQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1OC(=O)N2.Cl

Origin of Product

United States

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